GPN;Glycylproline p-nitroanilide tosylate GPN;Glycylproline p-nitroanilide tosylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17953519
InChI: InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C20H24N4O7S
Molecular Weight: 464.5 g/mol

GPN;Glycylproline p-nitroanilide tosylate

CAS No.:

Cat. No.: VC17953519

Molecular Formula: C20H24N4O7S

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

GPN;Glycylproline p-nitroanilide tosylate -

Specification

Molecular Formula C20H24N4O7S
Molecular Weight 464.5 g/mol
IUPAC Name 1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)
Standard InChI Key XHLUWCXVWCBOPP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Classification

GPN belongs to the class of p-nitroanilides, a group of compounds renowned for their chromogenic properties in enzymatic assays . Its molecular structure comprises three distinct components:

  • Glycylproline dipeptide: A sequence of glycine and proline linked via a peptide bond.

  • p-Nitroaniline moiety: A chromogenic group that absorbs light at 405 nm upon release.

  • Tosylate group: A p-toluenesulfonate counterion that enhances solubility and stability.

The canonical SMILES notation for GPN is:
O=C([C@H](CCC1)N1C(CN)=O)NC2=CC=C([N+]([O-])=O)C=C2.O=S(C3=CC=C(C)C=C3)(O)=O .
This structure underscores the compound’s role as a substrate for DPP-IV, which cleaves the glycylproline bond to liberate p-nitroaniline.

Table 1: Molecular Properties of Glycylproline p-Nitroanilide Tosylate

PropertyValue
CAS Number65096-46-0
Molecular FormulaC₂₀H₂₄N₄O₇S
Molecular Weight464.49 g/mol
Solubility in DMSO48 mg/mL (103.34 mM)
Storage Conditions-20°C, protected from light

Synthesis and Characterization

The synthesis of GPN involves a multi-step process:

  • Peptide coupling: Glycine and proline are condensed to form the glycylproline dipeptide.

  • Conjugation with p-nitroaniline: The dipeptide is linked to p-nitroaniline via an amide bond.

  • Tosylation: The intermediate is treated with p-toluenesulfonyl chloride to yield the tosylate salt.

Critical parameters such as reaction temperature (typically 0–25°C), pH (maintained near neutrality), and reaction time (12–24 hours) are optimized to maximize yield and purity. Post-synthesis, the product is purified via recrystallization and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Physicochemical Properties

GPN’s physicochemical profile is pivotal for its functionality in assays:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) (103.34 mM), but limited solubility in aqueous buffers necessitates sonication or heating to 37°C for dissolution .

  • Stability: The tosylate group enhances stability, but prolonged exposure to light or repeated freeze-thaw cycles degrades the compound. Recommendations include aliquoting and storage at -20°C .

  • Chromogenic Response: Hydrolysis by DPP-IV releases p-nitroaniline, which exhibits a molar extinction coefficient (ε) of ~9,900 M⁻¹cm⁻¹ at 405 nm, enabling quantitative enzyme activity measurements .

Applications in Biochemical Research

GPN’s primary application lies in enzymology, particularly for DPP-IV assays. Key studies include:

  • Clinical Diagnostics: Hino et al. (1976) demonstrated GPN’s utility in measuring DPP-IV activity in human sera, correlating enzyme levels with liver and kidney pathologies .

  • Enzyme Kinetics: Chen et al. (2004) employed GPN to characterize human prolyl dipeptidase DPP8, revealing substrate specificity and inhibition kinetics .

Table 2: Enzymatic Hydrolysis of GPN by DPP-IV

ParameterValue
Optimal pH7.4–8.0
Temperature37°C
Km (Michaelis constant)0.2–0.5 mM
Vmax10–20 µmol/min/mg

Recent Advances and Future Directions

Recent studies explore GPN’s adaptability in high-throughput screening (HTS) platforms for DPP-IV inhibitor discovery, a therapeutic area targeting type 2 diabetes . Innovations include microplate-based assays using GPN, which reduce reagent consumption and enable rapid data acquisition. Future research may focus on engineering GPN derivatives with enhanced solubility or fluorescence properties for real-time enzymatic monitoring.

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